molecular formula C14H11NO5 B14371338 2-(2-Carboxyanilino)-4-hydroxybenzoic acid CAS No. 91100-26-4

2-(2-Carboxyanilino)-4-hydroxybenzoic acid

Cat. No.: B14371338
CAS No.: 91100-26-4
M. Wt: 273.24 g/mol
InChI Key: BHOIRJMRNHMIHF-UHFFFAOYSA-N
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Description

2-(2-Carboxyanilino)-4-hydroxybenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to an aniline derivative, which in turn is bonded to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carboxyanilino)-4-hydroxybenzoic acid typically involves the reaction of 2-aminobenzoic acid with 4-hydroxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Carboxyanilino)-4-hydroxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various esters and ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions, often in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Esters and ethers.

Scientific Research Applications

2-(2-Carboxyanilino)-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Carboxyanilino)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its carboxyl and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Shares the hydroxybenzoic acid moiety but lacks the aniline derivative.

    2-Aminobenzoic acid: Contains the aniline derivative but lacks the hydroxybenzoic acid moiety.

    Salicylic acid: Similar structure but with a hydroxyl group ortho to the carboxyl group.

Uniqueness: 2-(2-Carboxyanilino)-4-hydroxybenzoic acid is unique due to the presence of both the carboxyanilino and hydroxybenzoic acid moieties, which confer distinct chemical and biological properties

Properties

CAS No.

91100-26-4

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

2-(2-carboxyanilino)-4-hydroxybenzoic acid

InChI

InChI=1S/C14H11NO5/c16-8-5-6-10(14(19)20)12(7-8)15-11-4-2-1-3-9(11)13(17)18/h1-7,15-16H,(H,17,18)(H,19,20)

InChI Key

BHOIRJMRNHMIHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

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